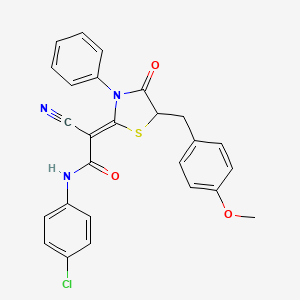

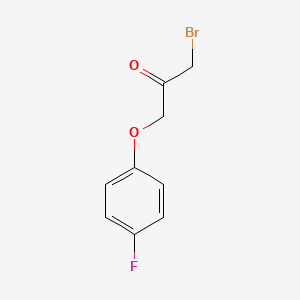

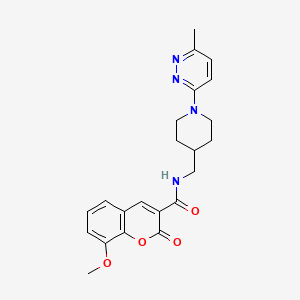

![molecular formula C29H25ClN2OS B2833143 8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223776-55-3](/img/structure/B2833143.png)

8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” is a complex organic compound. It contains a thieno[3,2-c]quinoline core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields, including medicine and materials science .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-c]quinoline core itself is a bicyclic structure consisting of a thiophene ring fused with a quinoline .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the carboxamide group might be involved in hydrolysis or condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the versatility of thieno[3,2-c]quinoline derivatives as synthons in the preparation of novel heterocyclic compounds. For instance, ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate has been used as a starting material for the synthesis of novel perianellated tetracyclic heteroaromatics through reactions with primary amines and triethyl orthoformate (Mekheimer et al., 2005). This work highlights the potential for thieno[3,2-c]quinoline derivatives to serve as precursors in the synthesis of complex molecular architectures with potential applications in materials science, pharmaceuticals, and organic electronics.

Exploration of Photocyclization Reactions

Another application area involves the photocyclization of related compounds to yield novel heterocyclic ring systems. For example, photocyclization of specific chloro-N-phenylbenzo[b]thiophene-carboxamides afforded benzothieno[2,3-c]quinolin-6(5H)-ones, which were further elaborated to produce novel heterocyclic ring systems (Mckenney & Castle, 1987). This technique demonstrates the utility of thieno[3,2-c]quinoline derivatives in the generation of new compounds with potential for further chemical modification and investigation.

Antibacterial Activity

Furthermore, thieno[3,2-b]quinoline-2-carboxylic acids and their derivatives synthesized under microwave irradiation have been evaluated for their antibacterial activity (Raghavendra et al., 2006). Such studies indicate the potential of thieno[3,2-c]quinoline derivatives in the development of new antibacterial agents.

Optical and Structural Properties

Investigations into the structural and optical properties of related compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, reveal their potential application in materials science, including as invisible ink dyes and in the development of organic electronic devices due to their fluorescence properties (Bogza et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25ClN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXPZSXBZWSVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

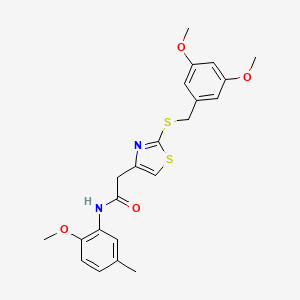

![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)

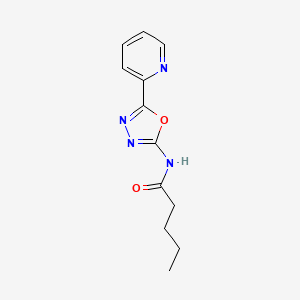

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)

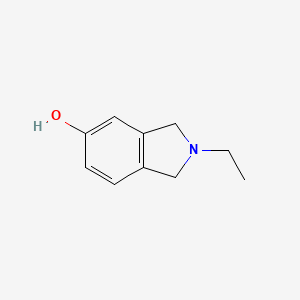

![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)

![2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2833083.png)